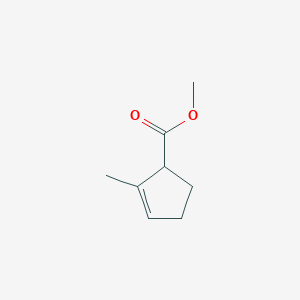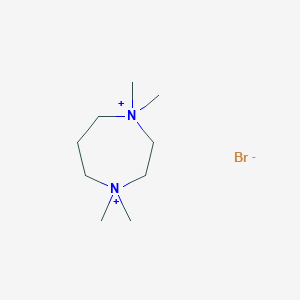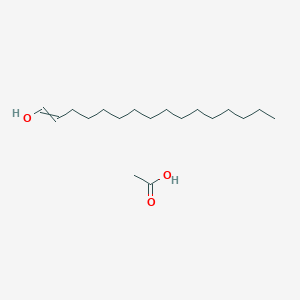
Acetic acid;hexadec-1-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hexadec-1-en-1-ol, also known as (Z)-11-Hexadecen-1-yl acetate, is an organic compound with the molecular formula C18H34O2. It is a long-chain aliphatic alcohol esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexadec-1-en-1-ol can be achieved through the esterification of hexadec-1-en-1-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexadec-1-en-1-ol+Acetic acid→Acetic acid;hexadec-1-en-1-ol+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to remove water and drive the equilibrium towards the formation of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexadec-1-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadec-1-en-1-al or hexadec-1-en-1-oic acid.
Reduction: Hexadec-1-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;hexadec-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of acetic acid;hexadec-1-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
(Z)-11-Hexadecen-1-ol: The alcohol precursor to acetic acid;hexadec-1-en-1-ol.
(E)-11-Hexadecen-1-ol acetate: A stereoisomer with different spatial configuration.
Tetradec-11-en-1-ol acetate: A shorter chain analog with similar properties.
Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical and biological properties. Its role as a pheromone in insect communication and its applications in fragrance production highlight its versatility and importance.
Propriétés
Numéro CAS |
27213-73-6 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
acetic acid;hexadec-1-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4) |
Clé InChI |
WGWFUTGUZKRSHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




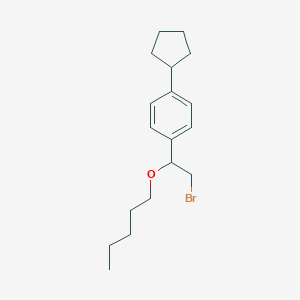
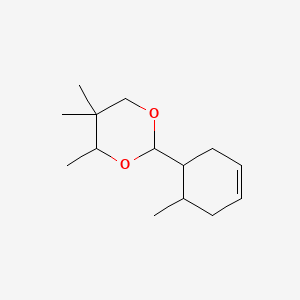
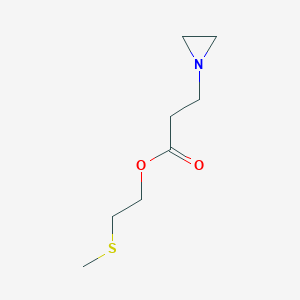
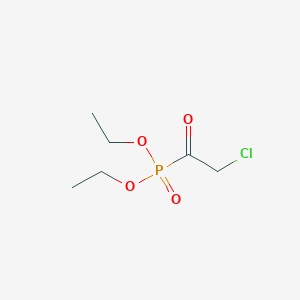
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
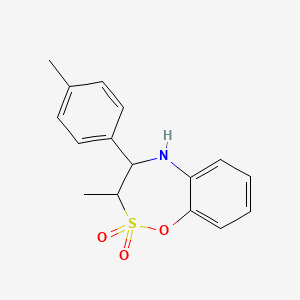
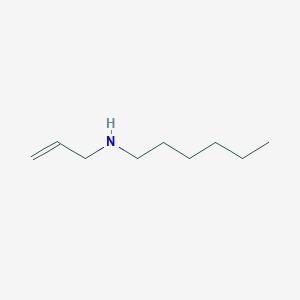
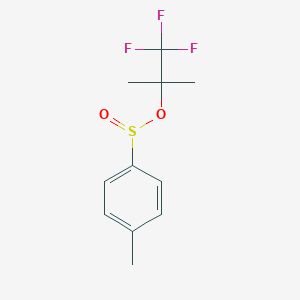
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

